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Compound of Interest

Compound Name: 1-Methyl-4-methylenepiperidine

Cat. No.: B081614 Get Quote

An In-Depth Technical Guide to 1-Methyl-4-methylenepiperidine: Chemical Properties and

Reactivity

Introduction
1-Methyl-4-methylenepiperidine is a saturated heterocyclic compound featuring a piperidine

ring N-substituted with a methyl group and an exocyclic methylene group at the C4 position.

This structure, particularly the reactive exocyclic double bond, makes it a valuable and versatile

intermediate in organic synthesis. It serves as a key building block for introducing the 1-

methylpiperidine moiety into more complex molecular architectures, a common scaffold in a

wide range of biologically active compounds and pharmaceutical agents. This guide provides a

comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and

core reactivity, offering field-proven insights for researchers and drug development

professionals.

Chemical and Physical Properties
The physical properties of 1-Methyl-4-methylenepiperidine and its common hydrochloride salt

are summarized below. The free base is a liquid, while the hydrochloride salt is typically a solid,

offering greater stability and ease of handling.
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Property Value Source

Molecular Formula C₇H₁₃N (Calculated)

Molecular Weight 111.18 g/mol (Calculated)

Appearance Liquid (Free Base) General Knowledge

Boiling Point Not available

Density Not available

Hydrochloride Salt (C₇H₁₄ClN)

Molecular Weight 147.64 g/mol [1]

Appearance Solid [1]

¹H NMR (DMSO-d₆, δ, ppm)

11.35 (1H, s), 4.87 (2H, s),

3.40 (2H, m), 2.87 (2H, m),

2.71 (3H, s), 2.58 (2H, m), 2.40

(2H, m)

[1]

Synthesis and Spectroscopic Characterization
The most common and efficient synthesis of 1-methyl-4-methylenepiperidine involves the

Wittig reaction, utilizing the readily available 1-methyl-4-piperidone as the starting material.[1]

This reaction converts the ketone carbonyl group into an exocyclic methylene group.

Experimental Protocol: Wittig Reaction
This protocol is adapted from established procedures for the olefination of ketones.[1]

Step 1: Ylide Formation

To a three-necked flask under a nitrogen atmosphere, add methyltriphenylphosphonium

bromide (1.32 mol) and toluene (1600 mL).

Cool the suspension to 10-20 °C.
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Add potassium tert-butoxide (t-BuOK) (1.32 mol) in portions, maintaining the temperature

between 10-20 °C.

Stir the resulting orange-red mixture at this temperature for 1 hour to ensure complete

formation of the phosphonium ylide.

Step 2: Olefination

Continue to maintain the temperature at 10-20 °C and add 1-methyl-4-piperidone (0.884 mol)

dropwise to the ylide suspension.

After the addition is complete, stir the reaction mixture at the same temperature for an

additional hour.

Heat the reaction solution to 80 °C and concentrate under reduced pressure to yield a

mixture of 1-methyl-4-methylenepiperidine and toluene.

Step 3: Isolation as Hydrochloride Salt

To the resulting mixture, add concentrated hydrochloric acid.

Remove the toluene by concentration to obtain 1-methyl-4-methylenepiperidine
hydrochloride as a solid product. The reported yield for this step is approximately 85%.[1]
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Caption: Synthetic workflow for 1-methyl-4-methylenepiperidine via Wittig reaction.

Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is highly characteristic. For the hydrochloride salt in

DMSO-d₆, the exocyclic methylene protons appear as a singlet around 4.87 ppm.[1] The

protons on the piperidine ring appear as multiplets between 2.40 and 3.40 ppm, while the N-

methyl protons are a singlet at approximately 2.71 ppm.[1] The broad singlet at 11.35 ppm

corresponds to the ammonium proton.[1]

¹³C NMR: Key signals include the sp² hybridized carbons of the methylene group (~140-150

ppm for the quaternary carbon and ~106-110 ppm for the CH₂) and the sp³ carbons of the

piperidine ring and the N-methyl group.

Infrared (IR) Spectroscopy: A prominent C=C stretching vibration for the exocyclic double

bond is expected around 1650 cm⁻¹. C-H stretching vibrations for the sp² hybridized carbons

will appear just above 3000 cm⁻¹.

Mass Spectrometry (MS): The molecular ion peak ([M]⁺) for the free base would be observed

at m/z = 111. Common fragmentation patterns would involve loss of methyl or ethyl groups.

Core Reactivity and Mechanistic Insights
The reactivity of 1-methyl-4-methylenepiperidine is dominated by the exocyclic double bond,

which readily undergoes addition reactions typical of alkenes.

Catalytic Hydrogenation
The exocyclic double bond can be easily reduced to a methyl group via catalytic

hydrogenation, yielding 1,4-dimethylpiperidine. This reaction is a standard transformation for

converting alkenes to alkanes.

Causality: The reaction proceeds by the adsorption of both the alkene and hydrogen onto the

surface of a metal catalyst (e.g., Palladium on carbon). This brings the reactants into close

proximity, lowering the activation energy for the syn-addition of two hydrogen atoms across the

double bond.

Typical Protocol:

Dissolve 1-methyl-4-methylenepiperidine in a suitable solvent such as ethanol or

methanol.
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Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

Subject the mixture to a hydrogen atmosphere (from balloon pressure to higher pressures in

a Parr shaker) and stir at room temperature until hydrogen uptake ceases.

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to

obtain the product.

1-Methyl-4-methylenepiperidine

1,4-Dimethylpiperidine

H₂, Pd/C
Ethanol, rt

Click to download full resolution via product page

Caption: Catalytic hydrogenation of the exocyclic double bond.

Hydrohalogenation
The addition of hydrogen halides (HCl, HBr, HI) across the double bond proceeds via an

electrophilic addition mechanism. This reaction follows Markovnikov's Rule, where the

hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the halide

adds to the more substituted carbon.[2][3]

Mechanistic Rationale: The first step is the protonation of the double bond by the hydrogen

halide.[3] This can form two possible carbocation intermediates. Path A leads to a more stable

tertiary carbocation, while Path B leads to a less stable primary carbocation. The reaction

proceeds preferentially through the lower-energy tertiary carbocation intermediate (Path A).

The subsequent nucleophilic attack by the halide ion on this intermediate yields the final

product, 4-halo-1,4-dimethylpiperidine.
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Intermediate Formation
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Br⁻
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Caption: Mechanism of hydrohalogenation, favoring the more stable tertiary carbocation.

Cycloaddition Reactions
The electron-rich exocyclic double bond of 1-methyl-4-methylenepiperidine can act as a

dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes.[4][5]

This provides a powerful route to construct complex polycyclic systems containing the

piperidine ring.

Causality: The reaction involves the concerted interaction of the π-orbitals of the diene and the

dienophile (the methylene group). The feasibility and rate of the reaction depend on the

electronic nature of the diene. Electron-deficient dienes are typically required for efficient
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reaction with an electron-rich alkene like 1-methyl-4-methylenepiperidine (a Diels-Alder

reaction with inverse electron demand).

1-Methyl-4-methylenepiperidine

Spirocyclic Adduct

[4+2] Cycloaddition

Electron-Deficient Diene
(e.g., Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate)

Click to download full resolution via product page

Caption: General scheme for a [4+2] cycloaddition reaction.

Applications in Research and Drug Development
The 1-methyl-4-methylenepiperidine scaffold is an important precursor for various chemical

entities. While its direct precursor, 1-methyl-4-piperidone, is a building block for numerous

pharmaceuticals including antihistamines (Bamipine) and antipsychotics (Pimavanserin), the

methylene derivative provides a unique reactive handle.[6] Its derivatives are explored in:

Medicinal Chemistry: As a starting material for creating spirocyclic compounds or for

introducing a gem-dimethyl group at the 4-position after hydrogenation and further

functionalization.

Material Science: As a monomer or building block for functional polymers.

Organic Synthesis: As a versatile intermediate that allows for the construction of complex

heterocyclic systems. For example, it can be used in the synthesis of 4-methylenepiperidine

hydrochloride, a starting material for various pharmaceutical syntheses.[1][7]

Conclusion
1-Methyl-4-methylenepiperidine is a synthetically valuable intermediate whose chemistry is

defined by the reactivity of its exocyclic double bond. Through well-established reactions such

as Wittig olefination for its synthesis, and subsequent transformations like hydrogenation,
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hydrohalogenation, and cycloaddition, it provides a reliable and versatile entry point to a

diverse range of complex piperidine-containing molecules. A thorough understanding of its

properties and reactivity is essential for its effective application in the fields of drug discovery,

organic synthesis, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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